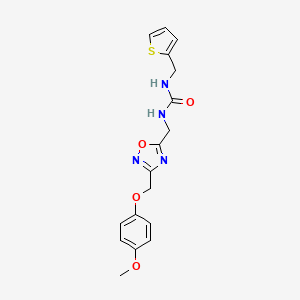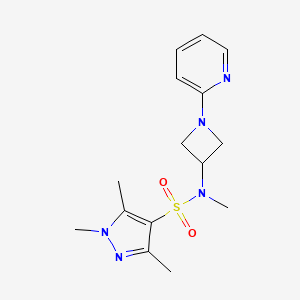
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, playing a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive TLR4 activation can also contribute to the pathogenesis of various inflammatory and autoimmune diseases. TAK-242 has therefore attracted considerable interest as a potential therapeutic agent for the treatment of such conditions.
作用机制
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide does not affect other TLRs or the adaptive immune system, making it a highly specific inhibitor of TLR4-mediated signaling.
Biochemical and physiological effects:
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cytokine and chemokine production, the suppression of inflammatory cell infiltration, the reduction of tissue damage and apoptosis, and the enhancement of bacterial clearance. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 10 hours and good oral bioavailability.
实验室实验的优点和局限性
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TLR4 signaling, which allows for the selective modulation of this pathway without affecting other signaling pathways or the adaptive immune system. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to be effective in various animal models of inflammatory and autoimmune diseases, indicating its potential as a therapeutic agent. However, there are also some limitations to the use of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in laboratory experiments. Its relatively low yield and complex synthesis may limit its availability and increase its cost. In addition, N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide may have off-target effects or interact with other molecules in complex biological systems, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective TLR4 inhibitors, which could further enhance the efficacy and specificity of this approach. Another area of interest is the identification of biomarkers that could predict the response to N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide or other TLR4 inhibitors, which could help to personalize treatment and improve patient outcomes. Finally, there is also interest in exploring the potential of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide for the treatment of other diseases, such as cancer, where TLR4 signaling has been implicated in tumor progression and immune evasion.
合成方法
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the condensation of 2-cyanopyridine with 2,4-pentanedione, followed by the reaction of the resulting product with 3,5-dimethylpyrazole-4-sulfonamide. The final step involves the cyclization of the resulting intermediate with sodium hydride in the presence of 2-bromo-1,3,5-trimethylbenzene. The overall yield of the synthesis is around 20%.
科学研究应用
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can inhibit TLR4-mediated signaling and cytokine production in various cell types, including macrophages, dendritic cells, and epithelial cells. In vivo studies have demonstrated that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can attenuate inflammation and tissue damage in animal models of sepsis, acute lung injury, and other inflammatory diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in human subjects with sepsis, rheumatoid arthritis, and other conditions.
属性
IUPAC Name |
N,1,3,5-tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-11-15(12(2)18(3)17-11)23(21,22)19(4)13-9-20(10-13)14-7-5-6-8-16-14/h5-8,13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXKHQBTHFQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

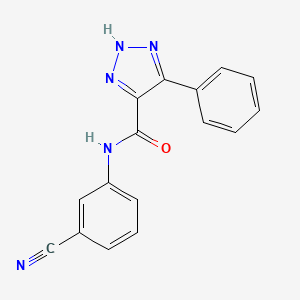
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2634668.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)


![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
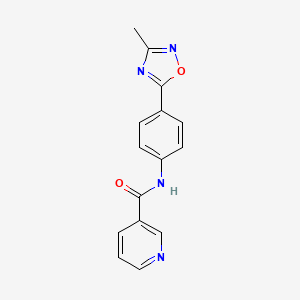
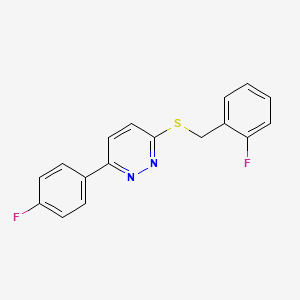

![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
